1-Bromo-4-chloroheptane
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Overview
Description
1-Bromo-4-chloroheptane is an organic compound with the molecular formula C7H14BrCl. It is a halogenated alkane, specifically a heptane derivative, where bromine and chlorine atoms are substituted at the first and fourth positions, respectively
Preparation Methods
1-Bromo-4-chloroheptane can be synthesized through several methods. One common synthetic route involves the halogenation of heptane. The process typically includes the following steps:
Halogenation Reaction: Heptane is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at a temperature range of 0-50°C.
Industrial production methods may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
1-Bromo-4-chloroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide are often used.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form different products.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield alcohols, while elimination reactions can produce alkenes.
Scientific Research Applications
1-Bromo-4-chloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloroheptane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or chlorine atom being replaced by a nucleophile. The molecular targets and pathways involved vary based on the reaction conditions and the nucleophile used .
Comparison with Similar Compounds
1-Bromo-4-chloroheptane can be compared with other halogenated alkanes, such as:
1-Bromo-4-chlorobutane: Similar in structure but with a shorter carbon chain.
1-Bromo-4-chlorooctane: Similar in structure but with a longer carbon chain.
1-Bromo-4-chloropentane: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the positions of the halogen atoms, which influence its reactivity and applications .
Properties
CAS No. |
112337-60-7 |
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Molecular Formula |
C7H14BrCl |
Molecular Weight |
213.54 g/mol |
IUPAC Name |
1-bromo-4-chloroheptane |
InChI |
InChI=1S/C7H14BrCl/c1-2-4-7(9)5-3-6-8/h7H,2-6H2,1H3 |
InChI Key |
IVPYMJNSQVKTFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCBr)Cl |
Origin of Product |
United States |
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